
海藻糖
描述
Trehalose is a non-reducing disaccharide composed of two glucose units linked by an α,α-1,1-glycosidic bond. It is found in a variety of organisms, including bacteria, fungi, invertebrates, and plants, particularly those capable of surviving extreme dehydration . Trehalose serves multiple functions, such as an energy source, a stress protectant, and a regulator of carbon metabolism and photosynthesis . It is also involved in plant development and plays a crucial role in plant-microorganism interactions .
Synthesis Analysis
Trehalose can be synthesized through different pathways. In plants, trehalose synthesis involves a two-step process with trehalose-6-phosphate synthase (TPS) and trehalose-6-phosphate phosphatase (TPP) . The precursor trehalose-6-phosphate (T6P) is not only a metabolic intermediate but also acts as a signaling molecule regulating sugar utilization and growth . In bacteria and archaea, trehalose is synthesized by trehalose glycosyltransferring synthase (TreT), which uses nucleoside diphosphate glucose and glucose as substrates . Biotechnical production of trehalose has been achieved through the trehalose synthase pathway, which is simpler and has potential for industrial production .
Molecular Structure Analysis
The molecular structure of trehalose is unique due to its symmetrical low-energy configuration, where two glucose units are bonded face-to-face by 1→1-glucoside links . This structure is responsible for trehalose's kinetic and thermodynamic stability, which contributes to its role in cryptobiosis, allowing organisms to survive in a dehydrated state and revive with water .
Chemical Reactions Analysis
Trehalose interacts with cellular components such as lipids and proteins through hydrogen bonding. For example, trehalose has been shown to interact with dipalmitoyl phosphatidylcholine (DPPC) by hydrogen bonding, which may stabilize dry membranes in anhydrobiotic organisms . Trehalose also activates ADP-glucose pyrophosphorylase (AGPase) via posttranslational redox modification, stimulating starch synthesis in plants .
Physical and Chemical Properties Analysis
Trehalose has several physicochemical properties that make it valuable for various applications. It is highly soluble in water, has a high glass transition temperature, and is non-reducing, which prevents Maillard reactions that can occur during food processing . Trehalose's ability to form water channels in its crystal structure is thought to contribute to its protective role in anhydrobiosis . Additionally, trehalose is used to preserve biological structures under abiotic stress, such as in the preservation of membranes and stabilization of biological structures .
科学研究应用
生物保护和蛋白质-基质耦合:海藻糖在三元蛋白质/糖类/水系统中表现出卓越的生物保护性能,特别是在无定形系统中显示出强大的蛋白质-基质耦合,对食品和制药行业的生物保护至关重要 (Giuffrida et al., 2011)。
生物技术生产和稳定化:海藻糖稳定生物分子抵抗环境压力的能力使其成为酶、蛋白质、生物质、制药制剂和器官的活性稳定剂。其生物技术生产方法是一个备受关注的研究领域 (Schiraldi et al., 2002)。
植物的非生物胁迫耐受性:在植物(如水稻)中过表达海藻糖生物合成基因可以增强对盐、干旱和低温等非生物胁迫的耐受性。这种方法有望提高作物的抗逆性 (Garg et al., 2002)。
医学和生物技术应用:海藻糖的修饰导致在生物医学研究和生物技术中有用的类似物。这些修饰可能导致改进的生物保护剂、食品添加剂,并有助于对抗分枝杆菌感染 (O’Neill et al., 2017)。
植物的渗透保护和信号传导:海藻糖在植物发育的各个阶段(如胚胎形成和开花)以及在碳代谢和光合作用调节中发挥关键作用。它还在植物-微生物相互作用中起着重要作用 (Iturriaga et al., 2009)。
制药和食品工业应用:海藻糖的独特性质使其在各种研究应用和商业治疗产品中有用。其无毒性使其可以用于食品和化妆品产品中,并正在开发新的应用 (Ohtake & Wang, 2011)。
眼科学和疾病治疗:海藻糖保护细胞膜和蛋白质的能力使其成为眼科学治疗(如干眼症)以及潜在用于亨廷顿舞蹈症和阿尔茨海默病等神经退行性疾病的候选药物 (Luyckx & Baudouin, 2011)。
生物材料的冷冻保存:海藻糖在冷冻保存哺乳动物卵母细胞方面非常有效,为哺乳动物细胞的长期储存提供了一种可行的方法,可能改善生殖技术 (Eroğlu et al., 2009)。
与水分子的相互作用和生物保护效果:海藻糖与水分子的相互作用形成保护壳,在应激条件下保护生物结构至关重要。这种特性在食品、制药和化妆品行业至关重要 (Magazù et al., 2008)。
增强作物植物的抗逆性:在作物植物(如甘蔗)中引入海藻糖生物合成基因可以增加耐旱性,可能是增强作物在环境胁迫下抗性的策略 (Zhang et al., 2006)。
未来方向
属性
IUPAC Name |
(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxane-3,4,5-triol;dihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O11.2H2O/c13-1-3-5(15)7(17)9(19)11(21-3)23-12-10(20)8(18)6(16)4(2-14)22-12;;/h3-20H,1-2H2;2*1H2/t3-,4-,5-,6-,7+,8+,9-,10-,11-,12-;;/m1../s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPVHGFAJLZWDOC-PVXXTIHASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(C(O1)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3047972 | |
| Record name | Trehalose dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Trehalose dihydrate | |
CAS RN |
6138-23-4 | |
| Record name | alpha,alpha-Trehalose dihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006138234 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Trehalose dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3047972 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α-D-Glucopyranoside, α-D-glucopyranosyl, hydrate (1:2) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.123.002 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TREHALOSE DIHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7YIN7J07X4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of trehalose?
A1: Trehalose, a disaccharide composed of two glucose units, has the molecular formula C12H22O11 and a molecular weight of 342.30 g/mol.
Q2: How does trehalose interact with proteins to enhance their stability?
A2: Trehalose stabilizes proteins primarily through a mechanism called preferential hydration. [, , , ] This involves trehalose molecules preferentially interacting with water molecules surrounding the protein, forming a protective layer. This layer prevents protein unfolding, aggregation, and denaturation under stress conditions like heat, cold, and dehydration. [, , ]
Q3: What are the downstream effects of trehalose accumulation in plants?
A3: Trehalose plays a multifaceted role in plant growth, development, and stress response. [, , , ] It influences cell division, cell shape, and plant architecture. [] Accumulation of trehalose and its precursor, trehalose-6-phosphate (T6P), regulates carbon metabolism, promotes stress tolerance, and modulates the expression of genes involved in various metabolic processes, including photosynthesis and nitrogen assimilation. [, , ]
Q4: How does trehalose contribute to the anhydrobiotic capabilities of certain organisms?
A4: Trehalose is a key player in anhydrobiosis, allowing organisms to survive extreme dehydration. [] It acts as a water replacement molecule, forming hydrogen bonds with cellular components like proteins and lipids as water is removed during drying. [] This helps to maintain the structural integrity of cells and prevents damage during dehydration and rehydration.
Q5: Can trehalose be used to enhance the stability of liposomes during drying?
A5: Yes, trehalose can significantly improve the stability of dry liposomes. [] It does this by interacting with phospholipid bilayers, preventing detrimental phase transitions and leakage of encapsulated solutes during the dehydration and rehydration processes. []
Q6: How does the concentration of trehalose affect its ability to protect liposomes during drying?
A6: While trehalose can protect liposomes during drying, the concentration plays a crucial role. [] Both very high and very low concentrations can be detrimental. [] The optimal concentration may vary depending on the specific lipid composition and other factors.
Q7: What is the role of trehalose synthase in trehalose production?
A7: Trehalose synthase is a key enzyme in the biosynthesis of trehalose. [, , ] It catalyzes the reversible interconversion of maltose, another disaccharide, into trehalose. [, ] This enzymatic pathway provides a convenient and cost-effective method for trehalose production. []
Q8: How can molecular dynamics simulations help us understand the protective role of trehalose?
A8: Molecular dynamics simulations allow researchers to study the interactions between trehalose and biomolecules like proteins and lipids at the atomic level. [, , , ] These simulations provide valuable insights into how trehalose alters protein dynamics, prevents aggregation, and influences the physical properties of membranes, contributing to its protective effects. [, ]
Q9: Can the structure of trehalose be modified to improve its bioprotective properties?
A9: While trehalose possesses inherent bioprotective properties, researchers are exploring structural modifications to enhance its effectiveness further. [] This involves synthesizing trehalose analogs with altered chemical groups to optimize interactions with target molecules, potentially leading to improved stability, solubility, or bioavailability. []
Q10: What strategies can be used to improve the delivery of trehalose into cells for cryopreservation?
A10: Trehalose faces challenges in penetrating cell membranes. [] Researchers are actively investigating methods like using carrier molecules, electroporation, or genetically engineering cells to express trehalose transporters to enhance intracellular delivery and improve its cryoprotective efficacy. []
Q11: Can trehalose be used as a topical agent for treating skin conditions?
A12: Research suggests that trehalose's ability to protect cells from dehydration and stress makes it a promising candidate for topical applications. [] Studies are exploring its potential in treating skin conditions like dryness, wounds, and even some types of skin cancer. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



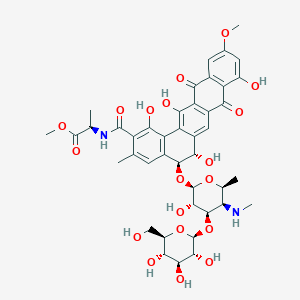

![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
![4-[2-(Cyclopropylamino)-1-hydroxyethyl]benzene-1,2-diol](/img/structure/B142527.png)
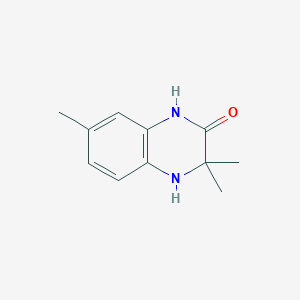

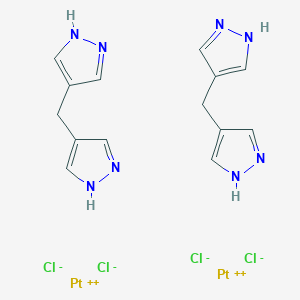
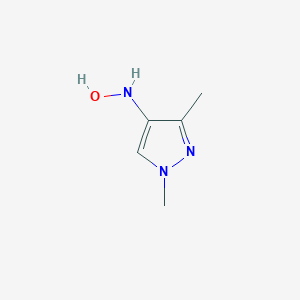
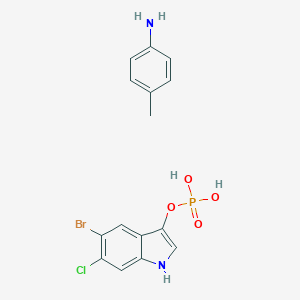


![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)

